molecular formula C12H11ClN2O B2380656 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-62-0

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one

Cat. No. B2380656
CAS RN: 219865-62-0
M. Wt: 234.68
InChI Key: JCDUVAYRRREIDS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound with the molecular formula C13H11ClN2O. It belongs to the pyridazine family of compounds and has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Environmental Impact and Toxicity Studies

Extensive research has been conducted to evaluate the environmental impact and toxicity of chlorophenol compounds, which are structurally related to 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Studies have highlighted their strong organoleptic effects and the potential for considerable toxicity to fish upon long-term exposure (Krijgsheld & Gen, 1986). Additionally, the environmental fate of related compounds, such as DDT isomers and metabolites, has been extensively reviewed, shedding light on their isomeric composition changes due to environmental processes (Ricking & Schwarzbauer, 2012).

Synthesis and Pharmaceutical Applications

Research into the synthesis of pharmaceutical compounds closely related to 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one, such as (S)-clopidogrel, has been significant. (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, has seen extensive development efforts to create efficient synthetic methodologies due to its high demand. These studies are crucial for advancing synthetic techniques and may provide insights into new synthetic pathways for related compounds (Saeed et al., 2017).

Analytical and Environmental Chemistry

The environmental presence and analytical detection of chlorophenols and their derivatives, including compounds structurally similar to 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one, have been a focus of environmental chemistry research. These compounds' occurrence, degradation, and potential toxic by-products, such as triclosan, have been thoroughly reviewed to understand their environmental impact and the risks they pose to aquatic ecosystems and human health (Bedoux et al., 2012).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDUVAYRRREIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one

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